molecular formula C₃₄H₅₀O₃ B1140987 (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate CAS No. 40824-59-7

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate

Cat. No.: B1140987
CAS No.: 40824-59-7
M. Wt: 506.76
InChI Key:
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Description

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a derivative of cholesterol, a type of sterol that is an essential component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound is characterized by the presence of a benzoate group attached to the 3-hydroxyl group of the cholesterol molecule, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate typically involves the esterification of (3beta,7alpha)-Cholest-5-ene-3,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its effects on cholesterol metabolism and its potential as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products that require sterol derivatives.

Mechanism of Action

The mechanism of action of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate involves its interaction with cellular membranes and its influence on membrane fluidity and permeability. The compound may also interact with specific molecular targets, such as enzymes involved in cholesterol metabolism, and modulate their activity. Additionally, the benzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-ene-3beta,7alpha-diol: The parent compound without the benzoate group.

    Cholest-5-ene-3beta,7alpha-diol 7-Benzoate: A similar compound with the benzoate group attached to the 7-hydroxyl group.

    Cholest-5-ene-3beta,7alpha-diol 3,7-Dibenzoate: A derivative with benzoate groups attached to both the 3- and 7-hydroxyl groups.

Uniqueness

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is unique due to the specific positioning of the benzoate group at the 3-hydroxyl position, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced membrane permeability and specific interactions with molecular targets.

Properties

IUPAC Name

[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOZGBTTMUPRW-SPKZKWMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675764
Record name [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40824-59-7
Record name [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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